1-Bromo-2-(cyclopropylmethoxy)cyclohexane
CAS No.:
Cat. No.: VC20445406
Molecular Formula: C10H17BrO
Molecular Weight: 233.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17BrO |
|---|---|
| Molecular Weight | 233.14 g/mol |
| IUPAC Name | 1-bromo-2-(cyclopropylmethoxy)cyclohexane |
| Standard InChI | InChI=1S/C10H17BrO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h8-10H,1-7H2 |
| Standard InChI Key | SLRIQEAHKQBCLN-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C(C1)OCC2CC2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a six-membered cyclohexane ring substituted at the 1-position with a bromine atom and at the 2-position with a cyclopropylmethoxy group (-OCH₂C₃H₅). This configuration introduces significant steric hindrance due to the bulky cyclopropane ring, which influences its reactivity in substitution and elimination reactions . The bromine atom, a strong leaving group, enhances its utility in cross-coupling reactions such as Suzuki-Miyaura or nucleophilic substitutions.
Table 1: Key Molecular Identifiers
Physicochemical Properties
Experimental and Predicted Properties
While explicit data on melting/boiling points and density remain undocumented , its physicochemical behavior can be inferred from structural analogs:
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Solubility: Likely low in water due to the nonpolar cyclohexane and cyclopropane moieties, with better solubility in organic solvents like dichloromethane or tetrahydrofuran.
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Stability: Bromine’s electronegativity may render the compound sensitive to light or moisture, necessitating storage under inert conditions.
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Spectroscopic Profiles: Nuclear magnetic resonance (NMR) would show distinct signals for the cyclohexane protons (δ 1.2–2.0 ppm), cyclopropane methylene groups (δ 0.5–1.0 ppm), and methoxy oxygen-adjacent CH₂ (δ 3.0–3.5 ppm) .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves two sequential steps :
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Etherification: Reaction of 2-bromocyclohexanol with cyclopropylmethyl bromide under alkaline conditions (e.g., K₂CO₃ in acetone).
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Purification: Column chromatography or recrystallization to isolate the product .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Etherification | K₂CO₃, acetone, reflux | ~70% |
| Purification | Silica gel chromatography | >90% |
Mechanistic Insights
The bromine atom’s position adjacent to the ether group creates a sterically hindered environment, favoring SN2 mechanisms in substitution reactions. Computational studies of analogous compounds suggest that the cyclopropane ring’s angle strain may lower activation energies for ring-opening reactions .
Research Limitations and Future Directions
Knowledge Gaps
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Physicochemical Data: Experimental determination of melting/boiling points, solubility, and stability under varying conditions .
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Application Studies: Systematic exploration of its reactivity in catalytic cycles or polymer formulations .
Computational Opportunities
Density functional theory (DFT) simulations could model its electronic structure to predict regioselectivity in reactions involving the bromine atom .
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